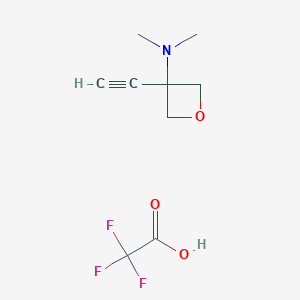

3-Ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid

Description

3-Ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a salt formed between the tertiary amine 3-Ethynyl-N,N-dimethyloxetan-3-amine and the strong acid trifluoroacetic acid (TFA). The oxetane ring in the amine component introduces steric strain, while the ethynyl group enhances reactivity for further functionalization. TFA (CAS 76-05-1) is widely used in organic synthesis due to its high acidity (pKa ~0.23) and ability to stabilize intermediates via salt formation . This compound is likely employed in pharmaceutical or agrochemical synthesis, leveraging TFA’s role in improving solubility and facilitating purification .

Properties

IUPAC Name |

3-ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.C2HF3O2/c1-4-7(8(2)3)5-9-6-7;3-2(4,5)1(6)7/h1H,5-6H2,2-3H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCSKLGQXJTDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(COC1)C#C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-Ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Other Trifluoroacetate Salts

Diamine Trifluoroacetate Salts (e.g., 13b, 13c, 13d from ):

- Structural Differences: These compounds feature bis-ammonium cores (hexane, heptane, or octane diamines) acylated with phenylpropanamide groups, forming dicationic TFA salts. In contrast, the target compound is a mono-ammonium salt with an oxetane backbone.

- Synthesis: Diamine salts are synthesized via a two-step process: (1) acylation of diamines with 3-phenylpropanoic acid, followed by (2) TFA-mediated deprotection and salt formation in CH₂Cl₂ . The target compound’s synthesis likely involves direct protonation of the oxetane amine by TFA.

- Applications : Diamine TFA salts are intermediates in polyamine-based drug discovery, whereas the oxetane derivative may serve as a building block for kinase inhibitors or covalent binders due to its strained ring and ethynyl group.

Aromatic Trifluoroacetate Derivatives (e.g., 1-(4-aminophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoroacetic acid, ):

- Structural Differences : These compounds contain aryl groups directly bonded to the trifluoroacetate moiety, unlike the aliphatic oxetane-amine in the target compound.

- Reactivity: The aryl-TFA derivatives undergo nucleophilic substitution (e.g., bromoacetic acid addition), while the target compound’s ethynyl group enables click chemistry or Sonogashira coupling .

N,N-Dimethylamine Derivatives

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine ():

- Structural Differences : This compound has a linear propanamine backbone with aromatic substituents (naphthyloxy and thienyl), compared to the rigid oxetane ring in the target compound.

- Synthesis : Prepared via nucleophilic aromatic substitution using NaH and 1-fluoronaphthalene, followed by pH-controlled extraction . The target compound’s synthesis may avoid harsh bases due to oxetane sensitivity.

- Applications: Used as an intermediate for duloxetine (an antidepressant), highlighting the role of dimethylamino groups in CNS drug design. The target compound’s oxetane could improve metabolic stability .

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine ():

- Structural Differences: Features a trifluoromethylphenyl group linked to a dimethylaminoethyl chain. The absence of an oxetane reduces steric hindrance but limits conformational restriction.

- Applications : Such compounds are explored for receptor modulation, where the trifluoromethyl group enhances lipophilicity and bioavailability .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

Structure

The compound consists of two main components:

- 3-Ethynyl-N,N-dimethyloxetan-3-amine : An oxetane derivative with a terminal ethynyl group and dimethyl amine functionality.

- 2,2,2-Trifluoroacetic acid : A strong acid known for its electron-withdrawing properties due to the presence of three fluorine atoms.

Molecular Formula

The molecular formula can be represented as , indicating a relatively complex structure with multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroacetic acid moiety enhances the lipophilicity and stability of the compound, potentially improving its bioavailability. The oxetane ring contributes to the structural rigidity, which can be beneficial in enhancing target specificity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Some oxetane derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of electron-withdrawing groups like trifluoroacetic acid may enhance antimicrobial efficacy against various pathogens.

Case Studies

- Antitumor Activity : A study conducted on related oxetane compounds demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that modifications like ethynyl substitution could enhance these effects.

- Antimicrobial Testing : Compounds similar to 3-Ethynyl-N,N-dimethyloxetan-3-amine were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, which highlights the potential for development as antimicrobial agents.

Synthetic Pathways

The synthesis of 3-Ethynyl-N,N-dimethyloxetan-3-amine can be approached through several methods:

- Cyclization Reactions : Utilizing alkynes and amines in cyclization reactions to form the oxetane ring.

- Fluorination : Introducing trifluoroacetyl groups through fluorination reactions to enhance biological activity.

Derivative Exploration

Exploring derivatives of this compound can yield insights into structure-activity relationships (SAR). For instance:

- Modifying the ethynyl group or substituting different amines can lead to variations in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.